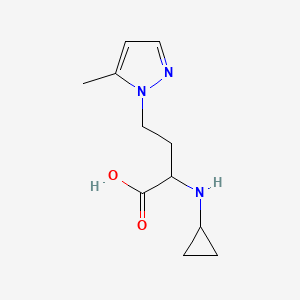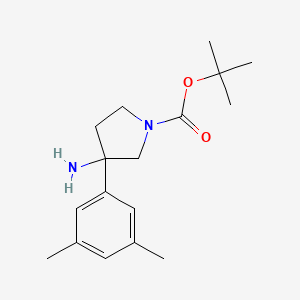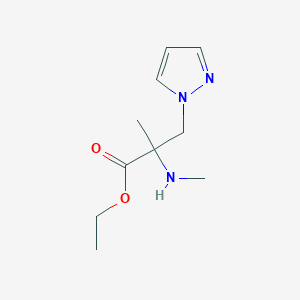
(2,2-Dimethyloxazolidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyloxazolidin-4-yl)methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyloxazolidin-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate nitrogen source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyloxazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxazolidinones, alcohol derivatives, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2,2-Dimethyloxazolidin-4-yl)methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2,2-Dimethyloxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This property makes it useful in the synthesis of complex molecules and in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Similar in structure but contains a dioxolane ring instead of an oxazolidine ring.
Thiazoles: These compounds contain a sulfur atom in the ring and have diverse biological activities.
Quinoline derivatives: Known for their applications in medicinal chemistry.
Uniqueness
(2,2-Dimethyloxazolidin-4-yl)methanol is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-oxazolidin-4-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-6(2)7-5(3-8)4-9-6/h5,7-8H,3-4H2,1-2H3 |
Clé InChI |
DJZHDMBGZISZGK-UHFFFAOYSA-N |
SMILES canonique |
CC1(NC(CO1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


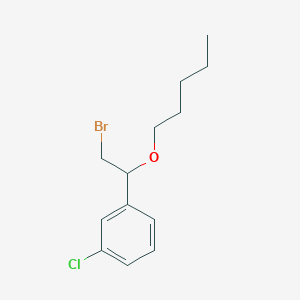

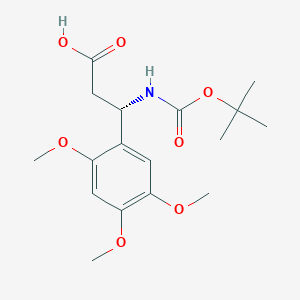
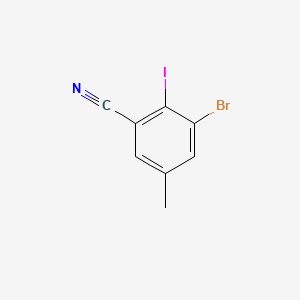
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
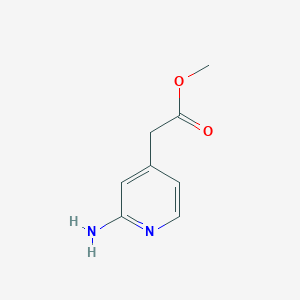


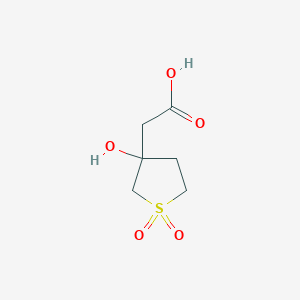
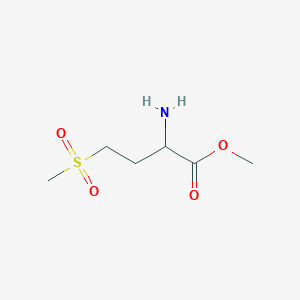
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)
